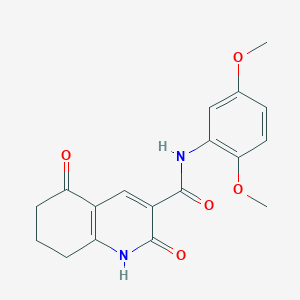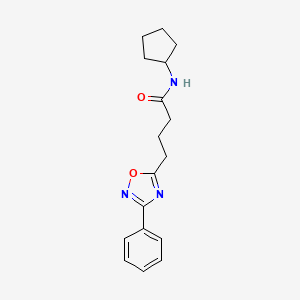![molecular formula C20H17N5O3S B4512977 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4512977.png)
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to our compound often involves carbodiimide condensation catalysis, a convenient and fast method for preparing compounds with thiadiazole and acetamide groups. This method uses 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole to catalyze the reaction, leading to the formation of desired products. These products are then identified using techniques such as IR, 1H NMR, and elemental analyses (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds with thiadiazole and acetamide functionalities can be confirmed by various analytical techniques. Single-crystal X-ray diffraction is particularly useful for confirming intermediate compounds, providing detailed insights into the molecule's geometric configuration (Yu et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of thiadiazole and acetamide derivatives is explored through their synthesis from specific intermediates. For example, starting from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, reactions with 5-aryl-1,3,4-oxadiazole-2-thione or appropriate 1H-benzo[d]imidazole-2-thiols lead to the formation of novel compounds. These reactions underscore the versatility of thiadiazole and acetamide derivatives in forming compounds with potential antibacterial activities (Ramalingam et al., 2019).
Physical Properties Analysis
The physical properties of thiadiazole and acetamide derivatives are characterized using techniques like IR, 1H NMR, and mass spectrometry. The detailed characterization helps in understanding the molecular structure and the influence of different substituents on the compound's physical properties. For example, N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives synthesized via an amidation reaction were characterized by 1H NMR, IR, MS spectroscopic methods, and their melting points were determined (Mohammadi-Farani et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activities of thiadiazole and acetamide derivatives, are explored through synthesis and subsequent testing. For instance, derivatives have been examined for their antibacterial activity, showcasing the chemical's potential for developing new antimicrobial agents. The characterization and biological activity tests highlight the compounds' chemical properties and their interactions with biological systems (Ramalingam et al., 2019).
Orientations Futures
The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for potential applications in various fields .
Propriétés
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-28-12-18-22-23-20(29-18)21-17(26)11-25-19(27)10-9-16(24-25)15-8-4-6-13-5-2-3-7-14(13)15/h2-10H,11-12H2,1H3,(H,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBQVILUCWXGIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-bicyclo[2.2.1]hept-2-yl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4512900.png)
![4-{6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B4512905.png)
![2-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B4512918.png)
![{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetic acid](/img/structure/B4512928.png)


![N-[3-(aminocarbonyl)-2-methylphenyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4512951.png)
![N-[3-(2-furyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4512965.png)
![6-(4-benzyl-1-piperidinyl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4512970.png)
![2-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B4512973.png)
![4-[3-(4-methyl-1H-indol-1-yl)propanoyl]-2-piperazinone](/img/structure/B4512982.png)
![3-{[(4-fluorophenyl)sulfonyl]amino}-2-methylbenzamide](/img/structure/B4512992.png)

